4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate
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Overview
Description
4-nitrobenzyl N-{[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate is a complex organic compound characterized by its unique structural features This compound contains a nitrobenzyl group, a tricyclo[3311~3,7~]dec-1-yl moiety, and a phenylalaninate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.1~3,7~]dec-1-yl moiety through a Diels-Alder reaction followed by a Conia-ene reaction to form the tricyclic framework
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 4-nitrobenzoic acid and phenylalanine derivatives.
Scientific Research Applications
4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tricyclic moiety may enhance the compound’s stability and facilitate its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide .
- Benzenamine, 4-tricyclo[3.3.1.13,7]dec-1-yl-N-(4-tricyclo[3.3.1.13,7]dec-1-ylphenyl) .
Uniqueness
4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate is unique due to its combination of a nitrobenzyl group, a tricyclic framework, and a phenylalaninate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C33H34N2O5 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-[[4-(1-adamantyl)benzoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H34N2O5/c36-31(27-8-10-28(11-9-27)33-18-24-14-25(19-33)16-26(15-24)20-33)34-30(17-22-4-2-1-3-5-22)32(37)40-21-23-6-12-29(13-7-23)35(38)39/h1-13,24-26,30H,14-21H2,(H,34,36) |
InChI Key |
AXAJNPVHJRIIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)OCC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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